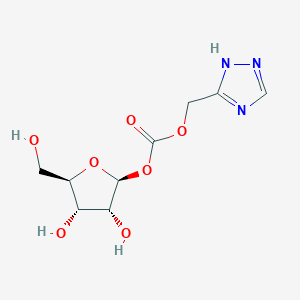
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic Acid Methyl Ester(Ribavirin Impurity H)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is a chemical compound known for its role as an intermediate in the synthesis of ribavirin, an antiviral medication. This compound is characterized by its unique structure, which includes a ribofuranosyl group attached to a triazole ring, making it a significant molecule in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester involves several steps. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic processes to produce the compound. This method is advantageous due to its efficiency and specificity .
In industrial production, the compound is synthesized through a series of chemical reactions that involve the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol.
Analyse Des Réactions Chimiques
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the production of antiviral drugs, particularly ribavirin, which is used to treat various viral infections .
Mécanisme D'action
The mechanism of action of 1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is primarily related to its role as an intermediate in the synthesis of ribavirin. Ribavirin exerts its antiviral effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine triphosphate (GTP). This inhibition leads to a decrease in the production of viral RNA, thereby preventing viral replication .
Comparaison Avec Des Composés Similaires
1-b-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid methyl ester is similar to other nucleoside analogs, such as ribavirin and its derivatives. it is unique due to its specific structure and the presence of the methyl ester group. This structural difference contributes to its distinct chemical properties and biological activities .
Similar compounds include:
- Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide)
- Viramidine (1-β-D-ribofuranosyl-1,2,4-triazole-3-carbonitryl)
- 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylic acid methyl ester .
Propriétés
Formule moléculaire |
C9H13N3O7 |
|---|---|
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] 1H-1,2,4-triazol-5-ylmethyl carbonate |
InChI |
InChI=1S/C9H13N3O7/c13-1-4-6(14)7(15)8(18-4)19-9(16)17-2-5-10-3-11-12-5/h3-4,6-8,13-15H,1-2H2,(H,10,11,12)/t4-,6-,7-,8+/m1/s1 |
Clé InChI |
HOYRAVSFLFXBCY-JBBNEOJLSA-N |
SMILES isomérique |
C1=NNC(=N1)COC(=O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=NNC(=N1)COC(=O)OC2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B13824074.png)


![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)

![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)

![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)

